2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-3-yl group at position 6 and a thioether-linked acetamide moiety at position 2.
Properties
IUPAC Name |
2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c24-16(19-10-13-4-2-8-25-13)11-26-17-21-20-15-6-5-14(22-23(15)17)12-3-1-7-18-9-12/h1-9H,10-11H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDQKQCILQUQJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the [1,2,4]triazolo[4,3-b]pyridazine core: This can be achieved by reacting 2-hydrazinopyridine with an appropriate aldehyde under acidic conditions to form the triazole ring.
Thioether formation: The triazolo[4,3-b]pyridazine intermediate is then reacted with a thiol compound, such as thiophen-2-ylmethanethiol, under basic conditions to introduce the thioether linkage.
Acetamide formation: Finally, the acetamide group is introduced through an amidation reaction, typically using acetic anhydride or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups in the pyridazine ring can be reduced to amines under hydrogenation conditions.
Substitution: The pyridine and thiophene rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound’s heterocyclic structure suggests potential as a pharmacophore in drug design. It could be investigated for its activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. Its structure suggests possible applications as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of multiple heteroatoms and conjugated systems.
Mechanism of Action
The mechanism of action of 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of nitrogen and sulfur atoms could facilitate hydrogen bonding and coordination with metal ions, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Key Observations :
- Pyridine Positional Isomerism : The target compound’s pyridin-3-yl group at position 6 contrasts with analogs like ’s pyridin-4-yl, which alters electronic interactions and binding affinity in biological targets .
- Thiophene vs. Tetrahydrofuran : The thiophen-2-ylmethyl group in the target compound introduces sulfur-mediated hydrophobic interactions, whereas tetrahydrofuran analogs () may exhibit better solubility due to oxygen’s polarity .
- Thioether Linkage : Common to all compounds, this linkage enhances stability compared to ethers or amines, as seen in ’s synthesis of related acetamides .
Biological Activity
The compound 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a member of the triazole family known for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The main steps include:
- Formation of Hydrazide : Reacting 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester with hydrazine hydrate.
- Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form the triazole ring.
- Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.
Biological Properties
The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and its therapeutic applications in different fields.
Antimicrobial Activity
Research indicates that compounds related to triazoles exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown activity against a range of bacteria and fungi. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains.
| Compound | Activity | IC50 (μM) |
|---|---|---|
| 6a | Anti-tubercular | 1.35 |
| 6e | Anti-tubercular | 1.85 |
| 6h | Anti-tubercular | 2.18 |
Enzyme Inhibition
The compound has been explored for its inhibitory effects on various enzymes such as carbonic anhydrase and cholinesterase. These enzymes play crucial roles in physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease.
Anti-inflammatory Effects
In vitro studies have demonstrated that the compound exhibits anti-inflammatory properties, making it a candidate for further development as a treatment for inflammatory diseases. The inhibition of COX enzymes is particularly noteworthy, as these enzymes are involved in the inflammatory response.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Binding : It binds to active sites on target enzymes, inhibiting their normal function.
- Molecular Interactions : Docking studies have revealed favorable interactions with target proteins, suggesting a basis for its biological activity.
Case Studies
Several case studies highlight the efficacy of this compound in various biological assays:
- Antimicrobial Activity Study : A series of derivatives were tested against Mycobacterium tuberculosis, showing promising results with IC50 values below 2 μM .
- Enzyme Inhibition Study : The compound was tested for its ability to inhibit cholinesterase activity in vitro, demonstrating significant inhibition comparable to known inhibitors .
- Anti-inflammatory Study : In vivo models showed that compounds derived from this structure exhibited reduced inflammation markers when administered .
Comparison with Similar Compounds
The uniqueness of this compound lies in its structural composition, combining a pyridine ring, a triazole ring, and a pyridazine ring. This structural diversity contributes to its distinct chemical and biological properties compared to similar compounds such as:
| Compound Type | Activity |
|---|---|
| [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles | Insecticidal and antimicrobial |
| [1,2,4]Triazolo[1,5-a]pyridines | Enzyme inhibitors and anticancer agents |
| Pyrazolo[5,1-c][1,2,4]triazines | Antiviral and antitumor agents |
Q & A
Q. What statistical models are robust for SAR dataset analysis?
- Methodology :
- QSAR Modeling : Apply partial least squares (PLS) or machine learning (e.g., Random Forest) to correlate descriptors (e.g., Hammett σ, molar refractivity) with activity.
- Cross-Validation : Use k-fold or leave-one-out validation to avoid overfitting ().
Safety & Compliance
Q. What safety protocols are critical during synthesis due to thiol intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
